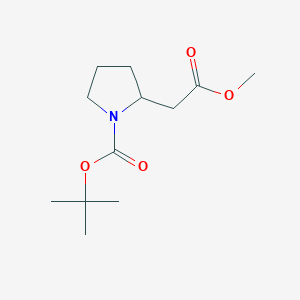

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540462 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813433-68-0 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of L-Proline Derivatives

L-Proline, a commercially available secondary amine, is a common starting material. The protocol involves:

- Boc Protection : Treating L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form N-Boc-proline.

- Esterification : Converting the carboxylic acid to a methyl ester using thionyl chloride (SOCl₂) in methanol, yielding N-Boc-proline methyl ester.

- Side-Chain Elongation : Introducing the acetic acid moiety via alkylation. For example, deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by reaction with methyl bromoacetate, affords the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 95% | >99% | |

| Esterification | SOCl₂, MeOH, reflux, 4h | 88% | 98% | |

| Alkylation | LDA, methyl bromoacetate, THF | 72% | 95% |

Hydrogenation of Pyrrole Derivatives

An alternative route involves the reduction of 2-vinylpyrrole derivatives. Platinum-based catalysts (e.g., PtO₂ or Pt/C) in alcoholic solvents selectively hydrogenate the double bond while preserving the Boc group.

Example Protocol :

- Substrate : 2-Vinyl-N-Boc-pyrrole

- Catalyst : 5% Pt/C (0.1 equiv)

- Solvent : Ethanol/methanol (3:1 v/v)

- Conditions : H₂ (50 psi), 25°C, 12h

- Yield : 89% with >95% enantiomeric excess (ee).

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the pyrrolidine nitrogen during subsequent reactions. Two methods are prevalent:

Boc Anhydride (Boc₂O) Method

Widely used in laboratory settings, Boc₂O reacts with the amine in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by dimethylaminopyridine (DMAP).

Optimized Conditions :

Boc-Cl with Schlenk Techniques

For moisture-sensitive substrates, Boc-Cl (tert-butyl chloroformate) is employed under inert conditions. Triethylamine scavenges HCl, preventing side reactions.

Industrial-Scale Example :

- Reagents : Boc-Cl (1.05 equiv), Et₃N (1.1 equiv)

- Solvent : DCM, 0°C → RT

- Throughput : 5 kg/batch, yield 93%.

Methyl Esterification Techniques

The carboxylic acid group is esterified using methanol under acidic or coupling conditions.

Steglich Esterification

For milder conditions, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at RT.

Data :

| Reagent | Solvent | Time (h) | Yield | Purity |

|---|---|---|---|---|

| DCC/DMAP | DCM | 24 | 92% | 97% |

| EDCI/HOBt | THF | 18 | 88% | 95% |

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors and immobilized enzymes are increasingly adopted.

Continuous Flow Hydrogenation

Enzymatic Resolution

Racemic mixtures are resolved using lipases (e.g., Candida antarctica), selectively hydrolyzing one enantiomer.

Case Study :

- Substrate : Racemic N-Boc-pyrrolidin-2-yl-acetic acid

- Enzyme : CAL-B (5 wt%)

- Solvent : MTBE, pH 7.0

- Outcome : 48% conversion, 99% ee.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water.

Analytical Data :

- ¹H NMR (CDCl₃): δ 3.61 (s, 3H, OCH₃), 3.40–3.20 (m, 4H, pyrrolidine), 1.44 (s, 9H, Boc).

- HPLC : Purity >99%, Chiralpak AD-H column, hexane/i-PrOH 90:10.

Challenges and Innovations

Racemization During Alkylation

The acetic acid side chain’s stereochemistry is prone to epimerization under basic conditions. Solutions include:

Boc Deprotection Side Reactions

Overexposure to acidic conditions (e.g., HCl/dioxane) may cleave the methyl ester. Controlled deprotection with oxalyl chloride/MeOH minimizes this.

Chemical Reactions Analysis

Types of Reactions

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

-

Drug Discovery :

- Pyrrolidine Derivatives : The pyrrolidine scaffold has been extensively studied for its ability to enhance the pharmacological properties of compounds. For instance, derivatives of N-Boc-pyrrolidin-2-yl-acetic acid methyl ester have shown promise as inhibitors of various enzymes and receptors involved in disease processes .

- Anticonvulsant Activity : Research indicates that certain derivatives exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. Structure-activity relationship (SAR) studies have identified key substituents that enhance activity against sodium channels .

-

Biological Activity :

- Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on specific enzymes such as NAPE-PLD, which is involved in lipid metabolism. These studies have led to the identification of potent inhibitors with favorable drug-like properties .

- Metalloprotease Inhibition : The compound has also been explored as a potential inhibitor of metalloproteases, enzymes implicated in various pathological conditions including cancer and inflammatory diseases .

- Synthetic Methodologies :

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Differences :

- Ester Group Flexibility : The ethyl ester in N-Boc-L-pyroglutamic acid ethyl ester increases hydrophobicity compared to the methyl ester variant, affecting reaction kinetics in aqueous media .

- Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct conformational flexibility compared to pyrrolidine (5-membered), influencing steric hindrance and substrate binding in catalytic reactions .

Heterocyclic Derivatives with Functional Modifications

Functional Impact :

- Methylene/amino groups: The 4-methylene group in N-Boc-4-Methylene-L-proline methyl ester introduces steric constraints, while the 4-amino group in N-Boc-trans-4-amino-L-proline methyl ester enables hydrogen bonding, critical for chiral recognition in asymmetric synthesis .

- Oxo vs. Ester : The 2-oxo derivative lacks the ester’s reactivity, making it less suitable for nucleophilic acyl substitution but more stable under acidic conditions .

Piperazine and Boronic Acid Derivatives

Stability and Reactivity Insights from Research

- Hydrolysis Sensitivity : Methyl esters (e.g., this compound) are prone to hydrolysis under basic conditions, as observed in analogs like rac-1-acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, which partially hydrolyzes during sample preparation .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) are essential to maintain solubility during reductions of nitro groups in related esters, as seen in N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester synthesis .

Biological Activity

N-Boc-pyrrolidin-2-yl-acetic acid methyl ester (CAS 813433-68-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

This compound exhibits its biological effects primarily through interactions with specific enzymes and proteins:

- Target Enzymes : Similar compounds have been identified as inhibitors of aggrecanase-1 and aggrecanase-2, enzymes involved in cartilage degradation.

- Binding Mechanism : The compound likely interacts through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound may possess a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown low nanomolar IC50 values against bacterial topoisomerases, indicating strong antibacterial effects .

- Anticancer Potential : The structural characteristics of the compound suggest it may interact with cellular targets involved in cancer progression. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Table 1: Summary of Biological Activities

In Vivo Studies

In animal models, this compound has demonstrated:

- Dose-dependent effects : Lower doses showed beneficial effects such as reduced inflammation and cartilage degradation.

- Metabolic Pathways : The compound's interaction with metabolic enzymes suggests it may influence metabolic processes related to disease states.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester moiety (δ ~3.6 ppm for methyl ester). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring .

- GC/MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion ([M]⁺) should match the theoretical mass (C₁₂H₂₁NO₄: 251.15 g/mol) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>97%) .

How can researchers resolve contradictions between experimental and computational spectral data?

Advanced

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to simulate NMR shifts and compare with experimental data .

- Solvent correction : Account for solvent polarity in computational models (e.g., PCM for DMSO or CDCl₃) .

- Cross-validation : Use IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc and ester) .

What computational approaches are suitable for modeling the stability of this compound under varying conditions?

Q. Advanced

- Molecular dynamics (MD) simulations : Predict degradation pathways under thermal stress (e.g., Boc deprotection at >100°C) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the methyl ester in acidic/basic conditions .

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with observed stability in accelerated aging studies .

What purification techniques are recommended for removing by-products like N-Boc-pyrrolidine-2-acetic acid?

Q. Basic

- Liquid-liquid extraction : Use pH-dependent partitioning; the free acid (by-product) is extracted into aqueous NaHCO₃, while the ester remains in the organic phase .

- HPLC : Use a chiral stationary phase (e.g., amylose derivatives) to separate diastereomers if racemization occurs during synthesis .

How can stereochemical control be achieved during the synthesis of chiral derivatives?

Q. Advanced

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to enforce stereochemistry at the pyrrolidine β-position .

- Asymmetric catalysis : Use Pd-catalyzed allylic alkylation or organocatalytic strategies for enantioselective C–C bond formation .

- X-ray crystallography : Confirm absolute configuration using SHELX refinement (e.g., Flack parameter < 0.1) .

What are the stability profiles of this compound under acidic or basic conditions?

Q. Advanced

- Acidic conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1 v/v), generating the pyrrolidinium salt. The methyl ester remains intact below pH 3 .

- Basic conditions : Ester hydrolysis dominates above pH 9, forming N-Boc-pyrrolidine-2-acetic acid. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

How should hygroscopicity be managed during storage and handling?

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at −20°C in sealed, desiccated containers. Use molecular sieves (3Å) to absorb moisture .

- Handling : Perform reactions in anhydrous solvents (e.g., THF over Na/benzophenone) under Schlenk conditions .

What is the role of this compound in synthesizing heterocyclic drug candidates?

Advanced

It serves as a precursor for:

- Pyrrolidine-based kinase inhibitors : Functionalize the acetic acid moiety via amide coupling with aryl boronic acids .

- Peptidomimetics : Incorporate into macrocycles via ring-closing metathesis (Grubbs’ catalyst) or lactamization .

How can researchers validate analytical methods for quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.